molecular formula C21H26O3 B5914919 2-[(2E)-2-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclohexane-1,3-dione

2-[(2E)-2-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclohexane-1,3-dione

Cat. No.: B5914919
M. Wt: 326.4 g/mol
InChI Key: NDCANGKWDRPSJD-NTCAYCPXSA-N
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Description

2-[(2E)-2-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a naphthalene ring system and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclohexane-1,3-dione typically involves multiple steps. One common approach is the condensation of a naphthalene derivative with a cyclohexane derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide. The oxidation typically affects the methoxy and methyl groups on the naphthalene ring.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, targeting the double bonds in the naphthalene ring.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, with common reagents including halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can lead to fully saturated naphthalene derivatives.

Scientific Research Applications

2-[(2E)-2-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The naphthalene ring system can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(3,4-dihydro-6-methoxy-1(2H)-naphthalenylidene)ethyl]-2-ethyl-1,3-cyclopentanedione
  • 3-Methoxy-18-methyl-8,14-seco-1,3,5(10),9(11)-estrateraene-14,17-dione

Uniqueness

Compared to similar compounds, 2-[(2E)-2-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclohexane-1,3-dione stands out due to its specific substitution pattern on the naphthalene ring and the presence of a cyclohexane ring. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2E)-2-(6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]-2-methylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14-16-7-4-6-15(17(16)10-11-18(14)24-3)12-13-21(2)19(22)8-5-9-20(21)23/h10-12H,4-9,13H2,1-3H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCANGKWDRPSJD-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCCC2=CCC3(C(=O)CCCC3=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC\2=C1CCC/C2=C\CC3(C(=O)CCCC3=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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